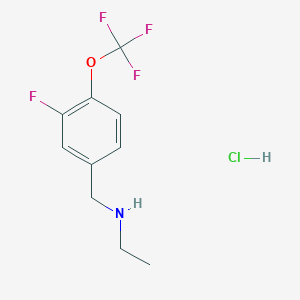
tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate is an organic compound that features a tert-butyl group, a bromine atom, and an isopropoxy group attached to a benzylcarbamate structure
Métodos De Preparación
The synthesis of tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate typically involves multiple steps, starting with the preparation of the benzylcarbamate coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the desired transformations .
Análisis De Reacciones Químicas
tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 2-bromo-2-methylpropionate: Another brominated compound with a tert-butyl group, used in polymerization reactions.
tert-Butyl 4-bromo-2-methoxybenzylcarbamate: A similar compound with a methoxy group instead of an isopropoxy group, which may exhibit different reactivity and applications.
tert-Butyl 4-chloro-2-isopropoxybenzylcarbamate: A chlorinated analog that may have different chemical properties and uses
Propiedades
IUPAC Name |
tert-butyl N-[(4-bromo-2-propan-2-yloxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-10(2)19-13-8-12(16)7-6-11(13)9-17-14(18)20-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHHACGSZHAYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid](/img/structure/B8127552.png)
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzamide](/img/structure/B8127558.png)
![2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide](/img/structure/B8127565.png)


![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride](/img/structure/B8127598.png)






![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)
![Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate](/img/structure/B8127663.png)
